PXS-5153A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- この化合物は急速な作用発現を示し、架橋を減少させ、線維化を改善する可能性について調査されてきました .

PXS-5153A: は、強力で選択的な経口投与可能なリシルオキシダーゼ様2/3酵素(LOXL2/LOXL3)のデュアル阻害剤です。

準備方法

- 残念ながら、PXS-5153Aの具体的な合成経路や反応条件は、文献では容易に入手できません。

- 工業的な生産方法は、高純度と収率を達成するために、専門的な化学プロセスを必要とする可能性があります。

化学反応解析

- This compoundは、LOXL2とLOXL3を標的にする酵素阻害を受けます。

- 合成に使用される一般的な試薬や条件は公表されていませんが、さらなる研究により、さらなる知見が明らかになる可能性があります。

- 合成中に生成される主な生成物は、明確に文書化されていません。

科学研究への応用

化学: this compoundの化学研究における役割は、主にその酵素阻害特性にあります。

生物学: この化合物は、線維化やコラーゲン架橋に関連する細胞プロセスに影響を与える可能性があります。

医学: 線維症疾患の治療の可能性に関する調査は、現在も活発に行われています。

産業: this compoundは、創薬や組織工学に応用できる可能性があります。

化学反応の分析

- PXS-5153A undergoes enzymatic inhibition by targeting LOXL2 and LOXL3.

- Common reagents and conditions used in its synthesis remain undisclosed, but further research may reveal additional insights.

- Major products formed during its synthesis are not explicitly documented.

科学的研究の応用

Liver Fibrosis

PXS-5153A has demonstrated significant efficacy in models of liver fibrosis. In studies involving carbon tetrachloride-induced liver injury, treatment with this compound resulted in:

- Reduction of Collagen Content : The compound significantly diminished hydroxyproline levels, a marker for collagen content, by over 30% compared to control groups.

- Improvement in Liver Function : Enhanced liver functionality was noted alongside reduced disease severity .

Myocardial Infarction

In models simulating myocardial infarction, this compound improved cardiac output and reduced myocardial fibrosis. This suggests that inhibiting LOXL2 and LOXL3 may protect cardiac tissue from excessive scarring post-infarction .

Breast Cancer

Emerging research indicates that this compound may play a role in breast cancer progression by modulating the tumor microenvironment through its effects on collagen crosslinking. The inhibition of LOXL2 has been linked to reduced tumor metastasis in preclinical models .

Case Study 1: Liver Fibrosis Model

In a controlled study using Wistar rats subjected to carbon tetrachloride treatment, this compound was administered at doses of 10 mg/kg orally or 5 mg/kg intravenously. Results indicated:

- A significant decrease in both immature and mature collagen crosslinks.

- A marked reduction in liver fibrosis symptoms as measured by histological analysis and biochemical markers .

Case Study 2: Cardiac Function Improvement

In a mouse model of myocardial infarction, administration of this compound led to:

- Enhanced cardiac output measurements.

- A reduction in fibrotic tissue formation within the myocardium, indicating a protective effect against post-infarction remodeling .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

| Parameter | Value (Rats) | Value (Mice) |

|---|---|---|

| Oral Bioavailability | 10% | 40% |

| Intravenous Half-Life | ~1.5 hours | ~1.1 hours |

These properties suggest that this compound can achieve effective concentrations with once-daily dosing regimens .

作用機序

- PXS-5153Aは、LOXL2とLOXL3の酵素活性を阻害することで作用を発揮します。

- これらの酵素は、コラーゲン架橋や線維化に重要な役割を果たします。

- 関与する正確な分子標的や経路については、さらなる調査が必要です。

類似化合物の比較

- This compoundの独自性は、LOXL2とLOXL3のデュアル阻害にあります。

- 類似の化合物には、他のLOX阻害剤が含まれますが、正確に同じプロファイルを持つものは存在しません。

類似化合物との比較

- PXS-5153A’s uniqueness lies in its dual inhibition of LOXL2 and LOXL3.

- Similar compounds include other LOX inhibitors, but none with precisely the same profile.

生物活性

PXS-5153A is a novel dual inhibitor of lysyl oxidase-like enzymes 2 and 3 (LOXL2 and LOXL3), which play critical roles in collagen crosslinking and fibrosis. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological properties, and therapeutic potential based on diverse research findings.

This compound functions as a mechanism-based inhibitor , targeting the enzymatic activity of LOXL2 and LOXL3. It irreversibly binds to the enzymes through a covalent interaction with the LTQ (lysine tyrosylquinone) cofactor in their active sites. This binding prevents the oxidation of collagen side chains, thereby inhibiting collagen crosslinking, which is a crucial process in fibrosis development. The compound exhibits high selectivity for LOXL2 over other related enzymes, with an IC50 value of 50 nmol/L for LOXL2 and 63 nmol/L for LOXL3, demonstrating over 40-fold selectivity compared to lysyl oxidase (LOX) and over 700-fold compared to other amine oxidases .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both rats and mice. Key findings include:

- Bioavailability : Approximately 10% in rats and 40% in mice.

- Half-life : About 1.5 hours (i.v.) in rats and 1.1 hours (i.v.) in mice.

These properties suggest that a daily dose ranging from 3 to 10 mg/kg could maintain effective enzyme inhibition due to the compound's fast-acting nature .

In Vitro Studies

In vitro studies demonstrated that this compound effectively reduces LOXL2-mediated collagen oxidation and crosslinking. The compound was shown to dose-dependently diminish collagen crosslinks, confirming its potential as an effective therapeutic agent against fibrosis .

Liver Fibrosis Models

This compound has been tested in various models of liver fibrosis, including those induced by carbon tetrachloride (CCl4) and streptozotocin/high-fat diets. Key results include:

- Reduction in Hydroxyproline Levels : In CCl4-treated models, this compound significantly reduced hydroxyproline content by over 30%, indicating decreased collagen deposition.

- Improvement in Liver Function : The compound was associated with improved liver function markers, demonstrating its therapeutic potential in fibrotic liver disease .

Myocardial Infarction

In models of myocardial infarction, this compound improved cardiac output, further supporting its role as a beneficial agent in conditions characterized by excessive fibrosis .

Comparative Data Table

| Parameter | This compound | LOXL2 Inhibitor | LOX Inhibitor |

|---|---|---|---|

| IC50 (LOXL2) | 50 nmol/L | Varies | Varies |

| IC50 (LOXL3) | 63 nmol/L | Varies | Varies |

| Selectivity for LOXL2 | >40-fold | Lower | Lower |

| Bioavailability (Rats) | ~10% | N/A | N/A |

| Half-life (Rats) | ~1.5 hours | N/A | N/A |

Case Studies

- Liver Fibrosis Study : A study involving CCl4-induced liver fibrosis demonstrated that treatment with this compound resulted in significant reductions in fibrosis markers compared to control groups. This was corroborated by histological analyses showing decreased collagen deposition.

- Cardiac Function Improvement : In a myocardial infarction model, administration of this compound led to enhanced cardiac output and reduced fibrotic tissue formation, indicating its potential utility in heart disease management.

特性

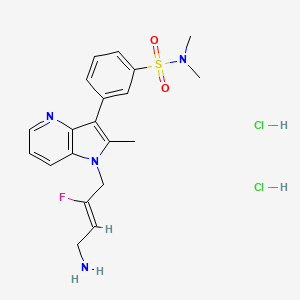

IUPAC Name |

3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2S.2ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;;/h4-9,11-12H,10,13,22H2,1-3H3;2*1H/b16-9-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSNGJNTNAUITD-ULPVBNQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of PXS-5153A and how does it affect fibrosis?

A1: this compound is a dual inhibitor of lysyl oxidase like-2 (LOXL2) and LOXL3 enzymes [, ]. These enzymes play a crucial role in fibrosis by initiating the crosslinking of collagen, a major component of the extracellular matrix. this compound directly interacts with LOXL2/3 and blocks their enzymatic activity, thereby reducing the formation of collagen crosslinks. This reduction in crosslinking leads to decreased collagen deposition, ultimately ameliorating fibrosis and improving organ function.

Q2: What are the key findings from preclinical studies on this compound in models of fibrosis?

A2: Preclinical studies utilizing this compound have demonstrated its therapeutic potential in various fibrosis models:

- Liver Fibrosis: In both carbon tetrachloride-induced and streptozotocin/high fat diet-induced liver fibrosis models, this compound administration resulted in reduced disease severity and improved liver function. These improvements were accompanied by a decrease in collagen content and collagen crosslinks in the liver [].

- Myocardial Infarction: Treatment with this compound after myocardial infarction led to improved cardiac output, suggesting its potential in mitigating cardiac fibrosis and improving heart function [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。